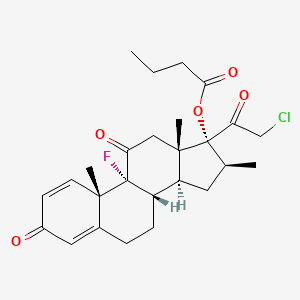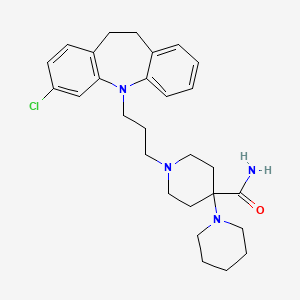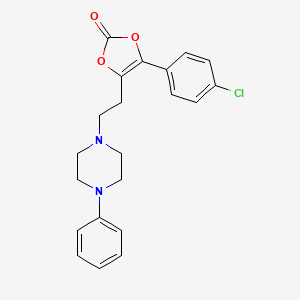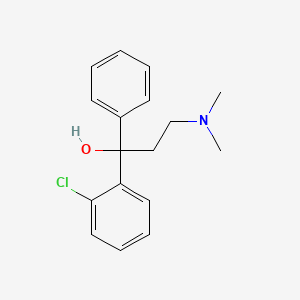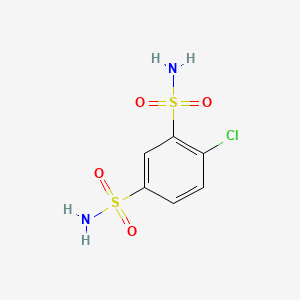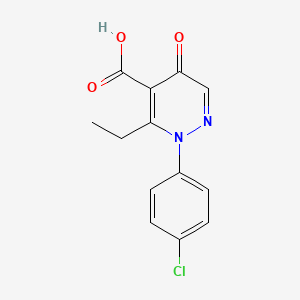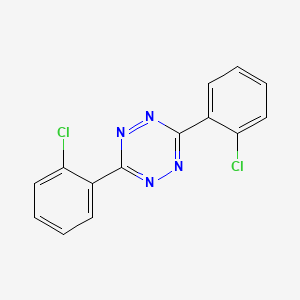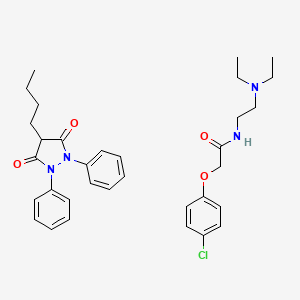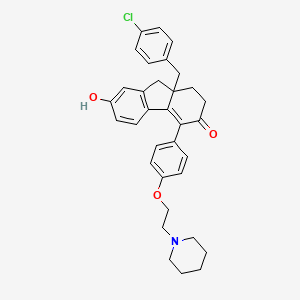
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one
Übersicht
Beschreibung
CMP8 ist ein selektiver Ligand für den Östrogenrezeptor, der spezifisch an die mutierte Östrogenrezeptor-Ligandenbindungsdomäne (ERLBD) bindet. Es zeigt IC50-Werte von 29 nM, 41 nM, 1100 nM bzw. 2200 nM für MGERα, MGRERα, hERα und hERβ . Diese Verbindung wird hauptsächlich für Forschungszwecke verwendet und ist nicht für den menschlichen Verzehr bestimmt .
Herstellungsmethoden
Die Herstellung von CMP8 beinhaltet mehrere synthetische Wege und Reaktionsbedingungen. Eine gängige Methode beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und das Mischen mit Polyethylenglykol 300 (PEG300) und Tween 80 Diese Herstellungsmethode wird typischerweise für In-vivo-Studien verwendet.
Wissenschaftliche Forschungsanwendungen
CMP8 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
CMP8 is a selective ligand for the estrogen receptor . It binds to the mutant estrogen receptor ligand binding domain (ERLBD). CMP8 exhibits IC50 values of 29 nM, 41 nM, 1100 nM, and 2200 nM for MGERα, MGRERα, hERα, and hERβ, respectively . These receptors play a crucial role in the regulation of gene expression and affect cellular proliferation and differentiation in target tissues.
Mode of Action
The compound interacts with its targets, the estrogen receptors, by binding to the ERLBD. This binding can influence the conformation of the receptor and modulate its activity
Biochemical Pathways
Estrogen receptors are involved in a wide array of biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognitive function, and behavior .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, its distribution within the body, its metabolism, and its eventual elimination
Result of Action
The molecular and cellular effects of CMP8’s action are likely to be diverse, given the wide range of processes regulated by estrogen receptors. By acting as a ligand for these receptors, CMP8 could potentially influence gene expression profiles, cellular proliferation and differentiation, and other cellular functions . .
Biochemische Analyse
Biochemical Properties
9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB) through selective binding interactions . This inhibition affects downstream signaling pathways, leading to alterations in cellular processes.
Cellular Effects
The compound This compound influences various types of cells and cellular processes. It impacts cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKB can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PKB, inhibiting its activity and preventing phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell survival and proliferation. Additionally, the compound may interact with other enzymes and receptors, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB and other targets, resulting in prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PKB affects glucose metabolism and lipid synthesis . Additionally, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are influenced by various factors. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can affect its activity and therapeutic potential. For example, its preferential accumulation in tumor tissues may enhance its anticancer effects.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling proteins. Additionally, its presence in the nucleus can influence gene expression and transcriptional regulation.
Vorbereitungsmethoden
The preparation of CMP8 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol 300 (PEG300) and Tween 80 This preparation method is typically used for in vivo studies
Analyse Chemischer Reaktionen
CMP8 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: CMP8 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Substitution: CMP8 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
CMP8 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
CMP8 entfaltet seine Wirkungen durch selektive Bindung an die mutierte Östrogenrezeptor-Ligandenbindungsdomäne (ERLBD). Diese Bindung hemmt die Aktivität des Östrogenrezeptors, was zu Veränderungen der Genexpression und der Zellfunktion führt . Zu den molekularen Zielstrukturen und Signalwegen, die an diesem Mechanismus beteiligt sind, gehören der Östrogenrezeptor selbst und nachgeschaltete Signalwege, die die Genexpression und zelluläre Prozesse regulieren .
Vergleich Mit ähnlichen Verbindungen
CMP8 ist einzigartig in seiner selektiven Bindung an die mutierte Östrogenrezeptor-Ligandenbindungsdomäne (ERLBD). Ähnliche Verbindungen umfassen:
Amcenestrant: Ein oral aktiver, nicht-steroidaler und selektiver Abbau von Östrogenrezeptoren (SERD).
Raloxifenhydrochlorid: Ein selektiver Östrogenrezeptormodulator (SERM) der zweiten Generation, der zur Vorbeugung von Osteoporose bei Frauen nach der Menopause eingesetzt wird.
WAY-200070: Ein spezifischer Agonist des Östrogenrezeptors β (ERRβ).
Im Vergleich zu diesen Verbindungen liegt die Einzigartigkeit von CMP8 in seiner selektiven Bindung an die mutierte Östrogenrezeptor-Ligandenbindungsdomäne, was es zu einem wertvollen Werkzeug für die Forschung an Östrogenrezeptoren macht .
Eigenschaften
IUPAC Name |
9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOXIEXEPIIKMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



